

Atto 390 NHS Ester: A Technical Guide to its Photophysical Properties and Applications

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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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This technical guide provides an in-depth analysis of the photophysical properties of **Atto 390 NHS ester**, a fluorescent label with a coumarin structure.^{[1][2][3][4][5]} Renowned for its large Stokes shift, high fluorescence quantum yield, and good photostability, **Atto 390 NHS ester** is a valuable tool in various life science applications, including the labeling of proteins, DNA, and RNA. This document will delve into the quantitative photophysical characteristics, provide detailed experimental protocols for its use, and present visual diagrams to illustrate key concepts and workflows.

Core Photophysical Properties

Atto 390 is characterized by several key features that make it a versatile fluorescent probe. It is a moderately hydrophilic dye that can be efficiently excited in the range of 360 - 410 nm, making it compatible with common excitation sources like a Mercury Arc Lamp (365 nm and 405 nm lines).

The Stokes shift, the difference between the maximum excitation and maximum emission wavelengths, is a critical parameter for fluorescent probes as a larger shift minimizes self-quenching and improves signal-to-noise ratios. For Atto 390, the Stokes shift is a significant 86 nm, calculated from its excitation maximum at 390 nm and emission maximum at 476 nm.

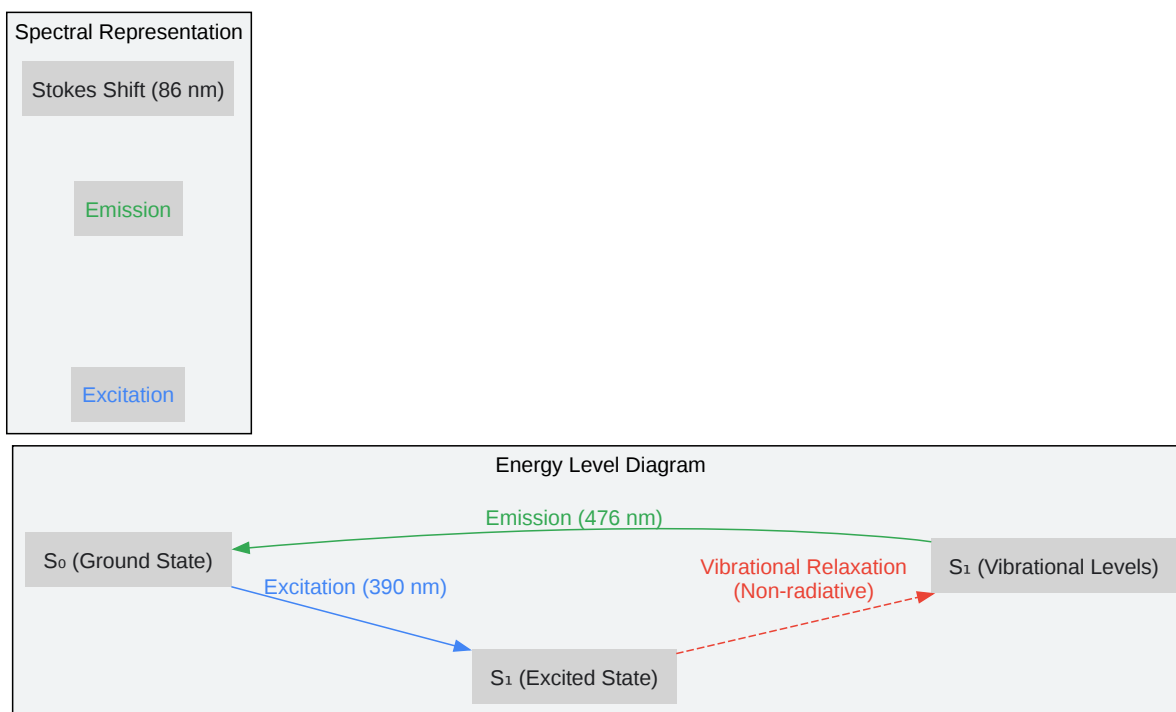
Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of Atto 390. This data is crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{abs})	390 nm	Calculated
Maximum Emission Wavelength (λ_{fl})	476 nm	
Stokes Shift	86 nm	
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	90%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Molecular Weight (MW)	440 g/mol	
Correction Factor (CF260)	0.46	
Correction Factor (CF280)	0.09	

Understanding the Stokes Shift

The Stokes shift is a fundamental principle in fluorescence spectroscopy. It describes the phenomenon where the emitted light from a fluorescent molecule has a longer wavelength (and therefore lower energy) than the absorbed light. This energy loss is due to non-radiative processes, such as vibrational relaxation, that occur between excitation and emission. A large Stokes shift, as seen with Atto 390, is highly desirable as it reduces the overlap between the absorption and emission spectra, leading to clearer signals and reduced background interference.



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Caption: Conceptual diagram of the Stokes shift for Atto 390.

Experimental Protocols

The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 390 allows for its covalent conjugation to primary amine groups on biomolecules, such as the lysine residues of proteins. Below are detailed protocols for labeling proteins and oligonucleotides.

Protein Labeling with Atto 390 NHS Ester

This protocol is adapted from standard procedures for amine-reactive dyes.

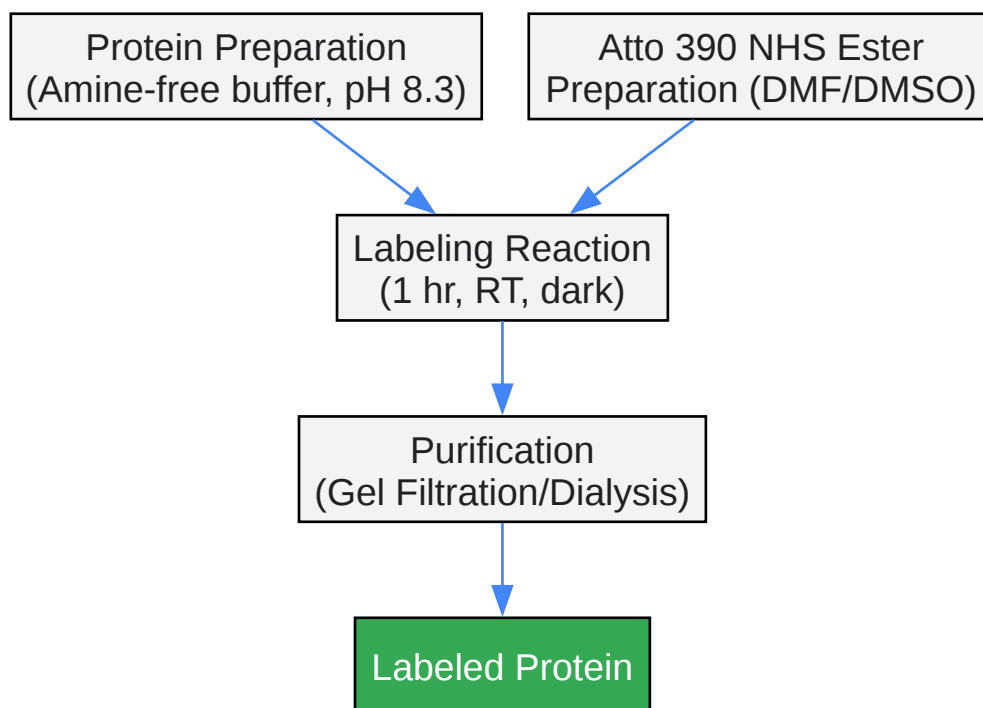
Materials:

- **Atto 390 NHS ester**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Bicarbonate buffer (1 M, pH 8.3)
- Anhydrous, amine-free DMF or DMSO
- Gel filtration column or dialysis equipment for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein in a suitable buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2-10 mg/mL.
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against 10-20 mM PBS.
- Dye Preparation:
 - Immediately before use, dissolve the **Atto 390 NHS ester** in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein, but a starting point of a 2 to 10-fold molar excess of the dye can be used.
 - Incubate the reaction for 1 hour at room temperature, protected from light.

- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.



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Caption: Workflow for labeling proteins with **Atto 390 NHS ester**.

Oligonucleotide Labeling with Atto 390 NHS Ester

This protocol is a general guideline for labeling amino-modified oligonucleotides.

Materials:

- **Atto 390 NHS ester**
- Amino-modified oligonucleotide
- Carbonate buffer (0.2 M, pH 8-9)
- Anhydrous DMF

- Gel filtration or HPLC for purification

Procedure:

- Oligonucleotide Preparation:
 - Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).
- Dye Preparation:
 - Prepare a 5 mg/mL solution of **Atto 390 NHS ester** in anhydrous DMF.
- Labeling Reaction:
 - Add approximately 30 µl of the label solution to 50 µl of the oligonucleotide solution.
 - Incubate the reaction at room temperature for 2 hours with shaking.
- Purification:
 - Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Conclusion

Atto 390 NHS ester is a high-performance fluorescent label with a notable Stokes shift and excellent quantum yield. Its reliable and straightforward conjugation chemistry makes it a powerful tool for researchers in molecular biology, cell biology, and drug discovery. The provided data and protocols serve as a comprehensive resource for the effective application of **Atto 390 NHS ester** in fluorescence-based assays.

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- To cite this document: BenchChem. [Atto 390 NHS Ester: A Technical Guide to its Photophysical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055625#atto-390-nhs-ester-stokes-shift]

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